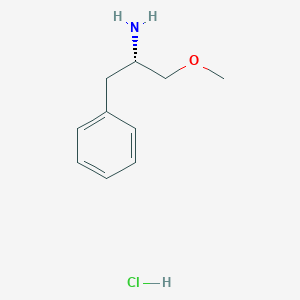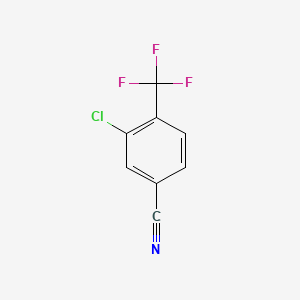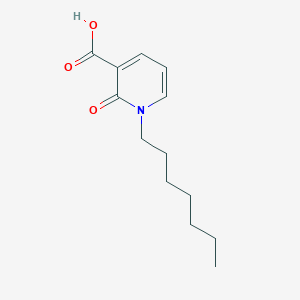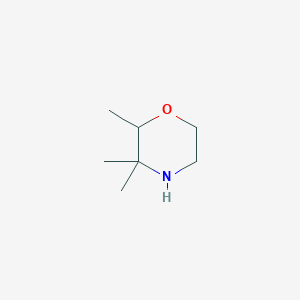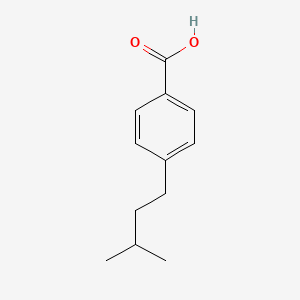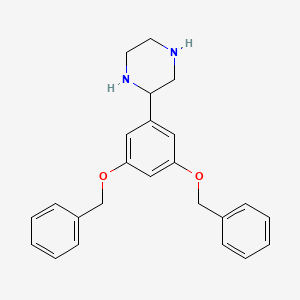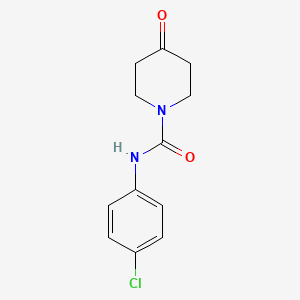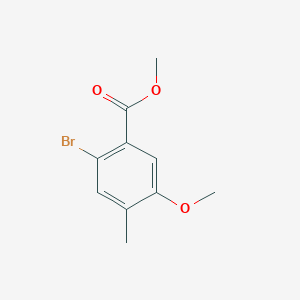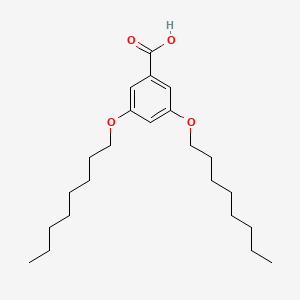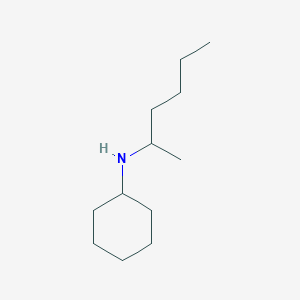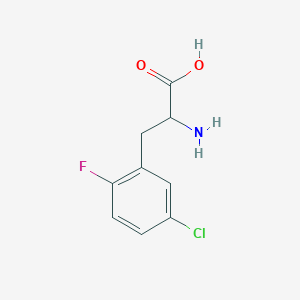
2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid is a compound with the molecular formula C9H9ClFNO2 . It has a molecular weight of 217.62 g/mol . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9ClFNO2.ClH/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1 . This indicates the specific arrangement of atoms in the molecule. The compound has one chiral center . Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.62 g/mol . It has a complexity of 215 and a topological polar surface area of 63.3 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Fluorescence in Protein Studies
Research has explored the use of fluorescent amino acids, like 2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid, in studying protein structure and dynamics. For instance, a study utilized a fluorescent amino acid for biosynthetic incorporation into proteins at defined sites. This method facilitated the investigation of protein unfolding in the presence of guanidinium chloride (Summerer et al., 2006).
Antitumor and Antimicrobial Applications
Several studies have indicated the potential of compounds related to this compound in antitumor and antimicrobial applications. For instance:
- Amino acid ester derivatives containing 5-fluorouracil exhibited antitumor activity, suggesting potential cancer treatment applications (Xiong et al., 2009).
- Another study synthesized and evaluated the antimicrobial activity of compounds containing phenylacetylene derivatives, indicating their potential in combating bacterial and fungal infections (Bonacorso et al., 2018).
Synthetic Methods and Chemical Analysis
The synthesis and chemical analysis of related fluorinated compounds have been a significant area of research:
- Studies have focused on the asymmetric synthesis of fluorinated l-tyrosine and meta-l-tyrosines, which are closely related to this compound (Monclus et al., 1995).
- Another research effort involved the synthesis of 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines, showcasing advanced methods in the preparation of fluorinated compounds (Riccardi et al., 2019).
Other Applications
Additional applications of related compounds include:
- Investigating the metabolism of 3-chloro-4-fluoro-aniline in animals, which is significant for understanding the biological fate of similar fluorinated compounds (Baldwin & Hutson, 1980).
- Developing novel synthesis methods for related compounds like 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is an intermediate in the production of pesticides (Du et al., 2005).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds with similar structures have been found to possess various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid. For instance, storage temperature can affect the stability of the compound . Additionally, if released into the environment, it is recommended to avoid this and notify authorities if the product enters sewers or public waters .
Propiedades
IUPAC Name |
2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDFUITYRFFOBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(C(=O)O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

